Rediocide C

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

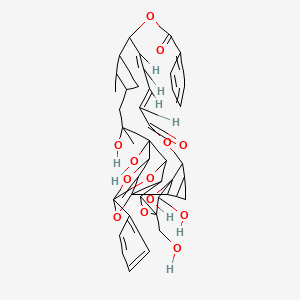

[(14Z,16Z)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H54O13/c1-24-21-32-43(52)35(24)55-33(48)18-12-11-17-31(54-39(49)27-13-7-5-8-14-27)30-20-19-28(25(30)2)22-41(4,51)45(53)36-26(3)44(32)34(37-42(23-47,56-37)40(43)50)38(45)58-46(57-36,59-44)29-15-9-6-10-16-29/h5-18,24-26,28,30-32,34-38,40,47,50-53H,19-23H2,1-4H3/b17-11-,18-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIWBBJUVBDSOV-WHYMJUELSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C34C(C5C6(C(C3C7C(O7)(C(C2(C1OC(=O)C=CC=CC(C8CCC(C8C)CC6(C)O)OC(=O)C9=CC=CC=C9)O)O)CO)OC(O5)(O4)C1=CC=CC=C1)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC2C34C(C5C6(C(C3C7C(O7)(C(C2(C1OC(=O)/C=C\C=C/C(C8CCC(C8C)CC6(C)O)OC(=O)C9=CC=CC=C9)O)O)CO)OC(O5)(O4)C1=CC=CC=C1)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H54O13 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

814.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Biological Activity of Rediocide C: A Review of Current Knowledge

For Immediate Release

Shanghai, China – December 4, 2025 – While the daphnane (B1241135) diterpenoid Rediocide C, isolated from the plant Trigonostemon reidioides, has demonstrated notable biological activities, a comprehensive understanding of its specific mechanism of action remains largely uncharted territory for the scientific community. This technical guide consolidates the existing, albeit limited, data on this compound and explores the mechanistic pathways of closely related compounds and extracts from its source plant to provide a foundational perspective for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a member of the daphnane diterpenoids, a class of natural products known for a wide range of biological effects. It is extracted from the roots of Trigonostemon reidioides (Kurz) Craib, a plant used in traditional medicine in Southeast Asia for various ailments, including inflammatory conditions and as an antidote. Structurally, Rediocide F is a demethyl analog of this compound. While research on this compound is not as extensive as on its counterpart, Rediocide-A, initial studies have highlighted its potential in antimicrobial and acaricidal applications.

Established Biological Activities of this compound

Current research has identified two primary areas of biological activity for this compound: antimycobacterial and acaricidal.

Antimycobacterial Activity

This compound has been shown to be one of the most active compounds from Trigonostemon reidioides against Mycobacterium tuberculosis.

Acaricidal Activity

In studies assessing its effect on the house dust mite Dermatophagoides pteronyssinus, this compound exhibited potent activity.

Data Presentation: Quantitative Analysis of this compound Bioactivity

| Biological Activity | Target Organism/Cell Line | Quantitative Metric | Value | Reference |

| Antimycobacterial | Mycobacterium tuberculosis | MIC | 3.84 µM | [1] |

| Acaricidal | Dermatophagoides pteronyssinus | LC50 | 5.59 µg/cm² | [1] |

Insights from Related Compounds and Source Plant Extracts

Due to the scarcity of specific mechanistic studies on this compound, examining the activities of related compounds and the plant extract from which it is derived can offer valuable insights into its potential modes of action.

Mechanism of Action of Rediocide-A

Extensive research on Rediocide-A, another daphnane diterpenoid from Trigonostemon reidioides, has identified it as an immune checkpoint inhibitor. Its primary mechanism involves overcoming tumor immuno-resistance to Natural Killer (NK) cells by down-regulating the expression of CD155 on non-small cell lung cancer cells. This action blocks the inhibitory TIGIT/CD155 signaling pathway, thereby enhancing NK cell-mediated cytotoxicity. Rediocide-A has also been found to induce G-protein-coupled receptor desensitization through the activation of conventional protein kinase C.

Anti-inflammatory Properties of Trigonostemon reidioides Extract

Studies on the ethanol (B145695) extract of Trigonostemon reidioides have revealed significant anti-inflammatory properties. The extract has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. This effect is achieved through the downregulation of key signaling pathways, including:

-

Nuclear Factor kappa-B (NF-κB)

-

Phosphatidylinositol 3-kinase (PI3K)/Akt

-

Mitogen-activated protein kinases (MAPKs)

Given that this compound is a constituent of this extract, it is plausible that it may contribute to these anti-inflammatory effects. However, direct experimental evidence for this is currently lacking.

Experimental Protocols

Detailed experimental protocols for the mechanism of action of this compound are not available in the current body of scientific literature. The methodologies used to determine its antimycobacterial and acaricidal activities are described in the cited literature. For researchers interested in exploring the potential anti-inflammatory or immunomodulatory effects of this compound, the following general experimental approaches, adapted from studies on Trigonostemon reidioides extract and Rediocide-A, could serve as a starting point.

Hypothetical Protocol: Investigating Anti-inflammatory Effects in Macrophages

-

Cell Culture: Culture RAW264.7 macrophage cells in appropriate media.

-

Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

-

Treatment: Concurrently treat the stimulated cells with varying concentrations of this compound.

-

Analysis of Inflammatory Mediators: Measure the levels of nitric oxide (NO), and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using Griess assay and ELISA, respectively.

-

Western Blot Analysis: Lyse the cells and perform western blotting to assess the phosphorylation status of key proteins in the NF-κB, PI3K/Akt, and MAPK signaling pathways.

Hypothetical Protocol: Assessing Immunomodulatory Effects on NK Cells

-

Co-culture System: Establish a co-culture of human NK cells and a suitable cancer cell line (e.g., A549 non-small cell lung cancer cells).

-

Treatment: Treat the co-culture with different concentrations of this compound.

-

Cytotoxicity Assay: Measure the cytotoxicity of NK cells against the cancer cells using a standard assay such as a lactate (B86563) dehydrogenase (LDH) release assay or a chromium-51 (B80572) release assay.

-

Flow Cytometry: Analyze the expression of cell surface markers, such as CD155 on the cancer cells, and degranulation markers like CD107a on the NK cells by flow cytometry.

-

Cytokine Production: Measure the production of cytokines like Interferon-gamma (IFN-γ) by the NK cells using ELISA.

Visualizing Potential Mechanisms

While the precise signaling pathways for this compound are yet to be elucidated, a diagram can illustrate the known activities of compounds from its source, Trigonostemon reidioides, providing a conceptual framework for future research.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antimycobacterial and acaricidal activities. However, a significant knowledge gap exists regarding its specific mechanism of action at the molecular level. Future research should focus on elucidating the precise cellular targets and signaling pathways modulated by this compound. Investigating its potential role in inflammation and immunomodulation, based on the activities of its source plant and related compounds, could unveil novel therapeutic applications. Such studies are imperative for translating the potential of this compound into tangible benefits for human and animal health.

References

Rediocide C: Unraveling the Structure and Synthesis of a Putative Bioactive Compound

A comprehensive search of publicly available scientific literature and chemical databases has revealed no specific information on a compound designated as "Rediocide C." While the "Rediocide" family of natural products is known, with Rediocide A being a notable member, details regarding the structure elucidation and total synthesis of a "this compound" are not present in the current body of scientific research.

This technical guide, therefore, addresses the user's request by first acknowledging the absence of data for "this compound" and then providing a detailed overview of the closely related and well-documented compound, Rediocide A , as a relevant alternative. The methodologies and data presentation formats requested by the user will be structured around the available information for Rediocide A, serving as a template for how such a guide would be constructed for this compound, should data become available in the future.

The Rediocide Family: Focus on Rediocide A

Rediocide A is a daphnane-type diterpenoid ester isolated from the roots of Trigonostemon reidioides.[1] Natural products of this class are known for their diverse and potent biological activities. Rediocide A, in particular, has been investigated for its insecticidal and potential anticancer properties.[1][2]

Structure Elucidation of Rediocide A

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are fundamental for establishing the carbon skeleton and the connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compound.

-

Infrared (IR) Spectroscopy: This technique helps identify key functional groups present in the molecule, such as hydroxyls, carbonyls, and esters.

-

X-ray Crystallography: When a suitable crystal can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.

A logical workflow for the structure elucidation of a novel natural product like a putative this compound would be as follows:

Spectroscopic Data for Rediocide A

While a complete dataset for Rediocide A is not available in the initial search results, a representative table of what would be included for a "this compound" is presented below. This table would be populated with chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) from NMR experiments, and key peaks from IR and MS analyses.

Table 1: Hypothetical Spectroscopic Data for this compound

| ¹H NMR (CDCl₃, 500 MHz) | ¹³C NMR (CDCl₃, 125 MHz) | Key IR (cm⁻¹) | HRMS (m/z) |

| δ 7.85 (d, J = 8.5 Hz, 2H) | δ 172.5 (C=O) | 3450 (O-H) | [M+H]⁺ calculated |

| δ 7.40 (t, J = 7.5 Hz, 1H) | δ 165.8 (C=O) | 1735 (C=O, ester) | [M+H]⁺ found |

| δ 5.60 (s, 1H) | δ 145.2 (C) | 1680 (C=O, ketone) | |

| ... | ... | 1240 (C-O) |

Total Synthesis of Daphnane (B1241135) Diterpenoids

The total synthesis of complex natural products like daphnane diterpenoids is a significant challenge in organic chemistry. At present, there are no published total syntheses specifically for Rediocide A or a putative this compound. However, the general strategies for synthesizing related complex diterpenes often involve:

-

Convergent Synthesis: Building complex fragments of the molecule separately before joining them together.

-

Stereoselective Reactions: Employing reactions that create specific stereoisomers, which is crucial for biologically active molecules.

-

Key Ring-Forming Reactions: Utilizing powerful chemical reactions to construct the intricate ring systems characteristic of the target molecule.

A potential synthetic approach for a daphnane diterpenoid could be conceptualized as follows:

Biological Activity and Signaling Pathways of Rediocide A

Rediocide A has been shown to exhibit interesting biological activities, particularly in the context of cancer immunotherapy. Studies have indicated that Rediocide A can enhance the tumor-killing activity of Natural Killer (NK) cells.[3][4][5] This is reportedly achieved by downregulating the expression of CD155 on cancer cells, which is a ligand for the inhibitory receptor TIGIT on NK cells.[3][4] By reducing CD155, Rediocide A may block an immune checkpoint, thereby unleashing the cytotoxic potential of NK cells against tumors.

The proposed mechanism of action for Rediocide A in enhancing NK cell-mediated cytotoxicity is depicted below:

References

- 1. Rediocide A, an Insecticide, induces G-protein-coupled receptor desensitization via activation of conventional protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

The Potent Bioactivity of Diterpenoids from Trigonostemon reidioides: A Technical Overview for Drug Discovery

An in-depth guide for researchers and drug development professionals on the diverse biological activities of diterpenoids isolated from the medicinal plant Trigonostemon reidioides. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms.

The plant genus Trigonostemon has been a focal point for phytochemical research, revealing a rich diversity of secondary metabolites, particularly diterpenoids.[1] Among the species, Trigonostemon reidioides (Kurz) Craib, a plant with a history in traditional Thai and Cambodian medicine for treating ailments like vomiting and asthma, stands out for its potent bioactive compounds.[2][3] This technical guide provides a comprehensive overview of the biological activities of diterpenoids and extracts derived from T. reidioides, with a focus on their anti-inflammatory, cytotoxic, and other notable effects.

Anti-inflammatory Activity

Extracts and isolated diterpenoids from T. reidioides have demonstrated significant anti-inflammatory properties. Studies have primarily focused on their effects in lipopolysaccharide (LPS)-stimulated macrophage models, a standard in vitro system for assessing inflammation.

An ethanol (B145695) extract of T. reidioides (ETR) was shown to inhibit the production of nitric oxide (NO) in a dose-dependent manner in LPS-stimulated RAW264.7 macrophages, with a half-maximal inhibitory concentration (IC50) of 38.58 µg/ml.[2] This inhibition of NO, a key inflammatory mediator, was achieved without inducing significant cytotoxicity at concentrations up to 100 µg/ml.[2] The anti-inflammatory effects of ETR are mediated by the downregulation of inducible nitric oxide synthase (iNOS) expression and a reduction in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[2][3]

A major diterpenoid isolated from the roots, trigonoreidon B, has also been investigated for its anti-inflammatory potential.[4] It has been shown to alleviate inflammation in both LPS-stimulated murine macrophages and in an in vivo model of inflammatory liver injury in mice, suggesting its promise as a lead compound for anti-inflammatory drug development.[4]

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of the ethanolic extract of T. reidioides are attributed to its modulation of key signaling pathways. The extract has been shown to suppress the activation of nuclear factor-κB (NF-κB), a critical transcription factor in the regulation of inflammatory gene expression.[2][3] This is achieved through the downregulation of the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) signaling pathways.[2][3] Specifically, the extract inhibits the phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[2][3]

Cytotoxic and Genotoxic Activities

Diterpenoids from T. reidioides have also been evaluated for their cytotoxicity against various cancer cell lines. Rediocide G, a daphnane (B1241135) diterpenoid, was found to be cytotoxic to several cancer cell lines.[5]

An ethanolic extract of T. reidioides roots demonstrated a concentration- and time-dependent cytotoxic effect on human intestinal epithelial Caco-2 cells, with an IC50 value of approximately 0.2 mg/mL after 24 hours of exposure.[6] Interestingly, at lower concentrations (0.01-0.1 mg/mL), the extract was found to increase cell proliferation.[6] At concentrations at or above the IC50, the extract induced DNA damage, as detected by the comet assay, and this effect may be partially mediated through the phosphorylation of ERK1/2.[6]

Other studies have reported on the cytotoxicity of various fractions of T. reidioides extracts. For instance, a hexane (B92381) extract and fractions 4 and 5 exhibited low toxicity against mouse fibroblast (L929) cells, with IC50 values ranging from 11.82 to 40.12 µg/ml.[7]

Other Biological Activities

Beyond anti-inflammatory and cytotoxic effects, compounds from T. reidioides exhibit a range of other biological activities.

-

Acaricidal and Insecticidal Activity: Daphnane diterpenoids from the roots of T. reidioides have been identified as having acaricidal properties.[8] Additionally, rediocides B-E have been reported as potent insecticides.[9]

-

Antityrosinase and Antioxidant Activity: An ethanolic extract of T. reidioides showed strong antityrosinase activity with an IC50 value of 5.38 μg/ml.[7] Certain fractions of this extract also demonstrated high antioxidant activity.[7] These findings suggest potential applications in the development of skin-whitening agents.[7]

-

Antiviral Activity: While research on the antiviral properties of compounds from T. reidioides is ongoing, other species within the Trigonostemon genus, such as Trigonostemon thyrsoideum, have yielded daphnane diterpenoids with potent anti-HIV-1 activity.[10][11] This suggests that T. reidioides may also be a source of antiviral compounds.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of extracts and isolated compounds from Trigonostemon reidioides.

Table 1: Anti-inflammatory and Cytotoxic Activities of T. reidioides Extracts

| Extract/Fraction | Biological Activity | Cell Line | IC50 Value | Reference |

| Ethanolic Extract | Anti-inflammatory (NO inhibition) | RAW264.7 | 38.58 µg/ml | [2] |

| Ethanolic Extract | Cytotoxicity | Caco-2 | ~0.2 mg/mL | [6] |

| Hexane Extract | Cytotoxicity | L929 | 11.82 - 40.12 µg/ml | [7] |

| Fraction 4 | Cytotoxicity | L929 | 11.82 - 40.12 µg/ml | [7] |

| Fraction 5 | Cytotoxicity | L929 | 11.82 - 40.12 µg/ml | [7] |

| Ethanolic Extract | Antityrosinase | - | 5.38 µg/ml | [7] |

| Fraction 3 | Antioxidant | - | 1.65 - 2.10 µg/ml | [7] |

| Fraction 4 | Antioxidant | - | 1.65 - 2.10 µg/ml | [7] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the literature on the biological activities of compounds from T. reidioides.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

General Procedure:

-

Cells (e.g., RAW264.7, Caco-2, L929) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound (extract or isolated diterpenoid) for a specified period (e.g., 24 or 48 hours).

-

After the incubation period, the medium is removed, and MTT solution is added to each well.

-

The plate is incubated for a few hours to allow for the formation of formazan crystals.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.[2][7]

-

Nitric Oxide (NO) Production Assay

This assay measures the amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

-

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is proportional to the nitrite concentration.

-

General Procedure:

-

RAW264.7 macrophage cells are seeded in a 96-well plate.

-

The cells are pre-treated with various concentrations of the test compound for a short period.

-

LPS is then added to stimulate NO production, and the cells are incubated for a specified time.

-

The cell culture supernatant is collected.

-

The supernatant is mixed with Griess reagent.

-

The absorbance is measured at approximately 540 nm.

-

The nitrite concentration is determined using a standard curve of sodium nitrite.[2]

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

ELISA is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants.

-

Principle: This is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

-

General Procedure:

-

A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

-

The cell culture supernatants are added to the wells.

-

A detection antibody, also specific for the cytokine, is added. This antibody is typically biotinylated.

-

An enzyme-linked secondary antibody (e.g., streptavidin-horseradish peroxidase) is added.

-

A substrate is added, which is converted by the enzyme to produce a colored product.

-

The absorbance is measured, and the cytokine concentration is determined from a standard curve.[2]

-

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status (e.g., iNOS, NF-κB, Akt, MAPKs).

-

Principle: This technique uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The separated proteins are then transferred to a membrane where they are probed using antibodies specific to the target protein.

-

General Procedure:

-

Cells are lysed to extract proteins.

-

Protein concentration is determined using a method like the Bradford assay.

-

Proteins are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the protein of interest.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A substrate is added that reacts with the enzyme to produce a chemiluminescent signal, which is detected by imaging.[2]

-

Conclusion

The diterpenoids and extracts from Trigonostemon reidioides exhibit a compelling array of biological activities, most notably anti-inflammatory and cytotoxic effects. The mechanisms underlying these activities involve the modulation of key cellular signaling pathways, highlighting their potential as a source for the development of novel therapeutic agents. Further research is warranted to isolate and characterize more of the active diterpenoids from this plant, to fully elucidate their mechanisms of action, and to evaluate their efficacy and safety in preclinical and clinical studies. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of Trigonostemon reidioides.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulatory effects and molecular mechanism of Trigonostemon reidioides on lipopolysaccharide-induced inflammatory responses in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulatory effects and molecular mechanism of Trigonostemon reidioides on lipopolysaccharide‑induced inflammatory responses in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diterpenoid trigonoreidon B isolated from Trigonostemon reidioides alleviates inflammation in models of LPS-stimulated murine macrophages and inflammatory liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new cytotoxic daphnane diterpenoid, rediocide G, from Trigonostemon reidioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 7. phcogj.com [phcogj.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Daphnane diterpenoids isolated from Trigonostemon thyrsoideum as HIV-1 antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and isolation of Rediocide C natural product

An In-depth Technical Guide on the Discovery, Isolation, and Biological Activity of Rediocide C and Related Daphnane (B1241135) Diterpenoids

Disclaimer: While this guide focuses on this compound, detailed publicly available information, particularly regarding its specific biological mechanism, is limited. Therefore, this document also incorporates extensive data on the closely related and well-studied compound, Rediocide A, isolated from the same source. This approach provides a comprehensive overview of the chemical family and its therapeutic potential.

Executive Summary

The quest for novel therapeutic agents from natural sources has led to the exploration of a diverse range of plant species. One such plant, Trigonostemon reidioides (Kurz) Craib, a member of the Euphorbiaceae family, has proven to be a rich source of unique daphnane diterpenoids known as Rediocides. These compounds, including this compound, have demonstrated significant biological activities, drawing the attention of researchers in drug development. This technical guide provides a detailed account of the discovery, isolation procedures, structural elucidation, and biological significance of this compound and its analogues, with a particular focus on their potential as anticancer and immunomodulatory agents.

Discovery and Source

This compound is a natural product isolated from the roots of Trigonostemon reidioides, a plant traditionally used in Thai medicine.[1] The discovery of this compound was part of a broader investigation into the chemical constituents of this plant, which led to the identification of a series of related daphnane diterpenoids, including Rediocide A, B, E, F, and G.[1][2] These discoveries were often guided by bioassay-guided fractionation, a process where crude extracts are systematically separated, and the resulting fractions are tested for specific biological activities.[1][3]

Isolation and Purification

The isolation of this compound and other related diterpenoids from Trigonostemon reidioides is a multi-step process involving extraction, fractionation, and chromatography. The general workflow is outlined below.

Experimental Protocol: Isolation of Daphnane Diterpenoids

-

Plant Material and Extraction:

-

Dried and powdered roots of T. reidioides are subjected to extraction with a solvent such as ethanol (B145695) or a hexane-methanol mixture.[1]

-

The crude extract is obtained by removing the solvent under reduced pressure using a rotary evaporator.

-

-

Solvent Partitioning:

-

The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as hexane (B92381) and methylene (B1212753) chloride, to separate compounds based on their solubility.

-

-

Chromatographic Separation:

-

The bioactive fractions (e.g., the hexane or methylene chloride fraction) are subjected to various chromatographic techniques.

-

Gel Permeation Chromatography: The extract is often first passed through a Sephadex LH-20 column with methanol (B129727) as the mobile phase to separate compounds based on size.[3]

-

Silica (B1680970) Gel Chromatography: Further separation is achieved on a silica gel column using a gradient of solvents, for example, a hexane-ethyl acetate (B1210297) mixture.

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is typically performed using reversed-phase HPLC to yield pure this compound.[3]

-

Caption: General workflow for the isolation and analysis of this compound.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques. The process for the closely related Rediocide A involved:

-

Mass Spectrometry (MS): Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) mass spectrometry were used to determine the molecular weight and elemental composition of the molecule.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms and the stereochemistry of the molecule.[3]

This compound is a member of the daphnane diterpenoid family, which is characterized by a 5/7/6-tricyclic ring system.[4]

Quantitative Data Summary

The biological activities of this compound and its analogues have been quantified in various assays. The tables below summarize the key findings.

Table 1: Acaricidal Activity of Rediocides against Dermatophagoides pteronyssinus

| Compound | LC50 (µg/cm²) |

| Rediocide A | 0.78 |

| This compound | 5.59 |

| Rediocide E | 0.92 |

| Rediocide F | 2.53 |

Data sourced from:[1]

Table 2: Immunomodulatory Effects of Rediocide A on NK Cell-Mediated Cytotoxicity

| Treatment (100 nM Rediocide A) | Target Cell Line | Fold Increase in Cell Lysis | Increase in Granzyme B Level | Fold Increase in IFN-γ Level |

| Rediocide A | A549 | 3.58 | 48.01% | 3.23 |

| Rediocide A | H1299 | 1.26 | 53.26% | 6.77 |

Data sourced from:[5]

Table 3: Effect of Rediocide A on CD155 Expression in Cancer Cells

| Treatment (100 nM Rediocide A) | Target Cell Line | Downregulation of CD155 Expression |

| Rediocide A | A549 | 14.41% |

| Rediocide A | H1299 | 11.66% |

Data sourced from:[5]

Biological Activity and Mechanism of Action

While specific mechanistic studies on this compound are not widely available, research on Rediocide A provides significant insights into the potential therapeutic applications of this class of compounds.

Anticancer and Immunomodulatory Effects

Rediocide A has been identified as a promising agent for cancer immunotherapy.[5] It enhances the tumor-killing ability of Natural Killer (NK) cells by overcoming the immune resistance of non-small cell lung cancer (NSCLC) cells.[5]

Signaling Pathway: TIGIT/CD155 Immune Checkpoint

The primary mechanism of action for Rediocide A's immunomodulatory effect is the downregulation of the immune checkpoint protein CD155 (also known as the poliovirus receptor) on the surface of cancer cells.[5] CD155 interacts with the TIGIT receptor on NK cells, which sends an inhibitory signal that suppresses the NK cell's cytotoxic activity. By reducing the expression of CD155, Rediocide A effectively blocks this inhibitory signal, thereby "releasing the brakes" on the NK cells and allowing them to attack the tumor cells more effectively.[5]

Caption: Rediocide A signaling pathway in overcoming tumor immune resistance.

Experimental Protocol: In Vitro Cytotoxicity Assay

-

Cell Culture:

-

Human cancer cell lines (e.g., A549, H1299) and NK cells are cultured in appropriate media and conditions (37°C, 5% CO₂).

-

-

Co-culture and Treatment:

-

NK cells and cancer cells are co-cultured at a specific effector-to-target ratio.

-

The co-cultures are treated with varying concentrations of Rediocide A (e.g., 10 nM, 100 nM) or a vehicle control (DMSO) for a specified period (e.g., 24 hours).[5]

-

-

Cytotoxicity Measurement:

-

NK cell-mediated cytotoxicity is assessed using methods such as biophotonic cytotoxicity assays or impedance-based assays.[5]

-

-

Flow Cytometry:

-

The expression of surface markers like CD155 on cancer cells and degranulation markers on NK cells is quantified by flow cytometry.[5]

-

-

ELISA:

-

The concentration of secreted cytokines, such as Interferon-gamma (IFN-γ), in the culture supernatant is measured by ELISA to assess NK cell activation.[5]

-

Conclusion and Future Directions

This compound, as part of the daphnane diterpenoid family from Trigonostemon reidioides, represents a promising class of natural products with significant biological activity. The potent immunomodulatory effects demonstrated by its analogue, Rediocide A, highlight the potential for these compounds in the development of novel cancer immunotherapies. Future research should focus on the detailed mechanistic evaluation of this compound, its specific molecular targets, and its preclinical efficacy and safety profiles. The synthesis of analogues could also lead to the development of derivatives with improved potency and drug-like properties, paving the way for new therapeutic interventions in oncology and other fields.

References

- 1. Acaricidal daphnane diterpenoids from Trigonostemon reidioides (KURZ) CRAIB roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new cytotoxic daphnane diterpenoid, rediocide G, from Trigonostemon reidioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nybg.org [nybg.org]

- 4. mdpi.com [mdpi.com]

- 5. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Rediocide C and Tuberculosis: An Examination of Potential Therapeutic Avenues

For the attention of: Researchers, Scientists, and Drug Development Professionals

Issued: December 4, 2025

Executive Summary

Rediocide C, a diterpenoid isolated from Juniperus communis, has demonstrated noteworthy anti-mycobacterial properties, positioning it as a compound of interest in the ongoing search for novel anti-tuberculosis therapeutics. This technical guide synthesizes the current, albeit limited, publicly available data on this compound's activity against Mycobacterium tuberculosis (Mtb). While direct therapeutic targets within Mtb have not yet been definitively identified in the scientific literature, this document outlines the existing efficacy data and explores potential mechanisms of action based on the broader class of diterpenoid compounds. The significant knowledge gaps highlighted herein underscore the need for further dedicated research to elucidate the precise molecular interactions and pathways affected by this compound in Mtb.

Anti-Mycobacterial Activity of this compound

Initial screenings of natural compounds have identified this compound as a promising candidate for anti-tuberculosis drug development. The primary quantitative measure of its efficacy is the Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration of the compound that prevents visible growth of the bacterium.

Table 1: In Vitro Efficacy of this compound against Mycobacterium tuberculosis

| Compound | Organism | MIC (mM) | Comparator | Comparator MIC (mM) | Source |

| This compound | Mycobacterium tuberculosis | 3.84 | Kanamycin | 4.29 | [1] |

| This compound | Mycobacterium tuberculosis | 3.84 | Streptomycin | <0.384 (10x more potent) | [1] |

Note: The MIC value for Streptomycin was reported as being 10 times lower than that of this compound.

This initial finding is significant as it demonstrates that this compound possesses a potent inhibitory effect on the growth of M. tuberculosis, comparable to the established antibiotic Kanamycin[1].

Potential Therapeutic Targets and Mechanism of Action: A Diterpenoid Perspective

The precise molecular target(s) of this compound within Mycobacterium tuberculosis remain unelucidated. However, based on the known mechanisms of other terpenoid-class compounds, several hypotheses can be formed. Terpenoids are known to exert their antimicrobial effects through various mechanisms, with a prominent theory being the disruption of the bacterial cell membrane[1].

The complex and unique cell wall of M. tuberculosis, rich in mycolic acids, is a primary target for many existing anti-tubercular drugs. It is plausible that the lipophilic nature of diterpenoids like this compound facilitates their interaction with and subsequent disruption of this lipid-rich barrier. This could lead to increased membrane permeability, loss of essential gradients, and ultimately, cell death.

To visualize this potential mechanism, the following logical workflow outlines a hypothetical pathway for this compound's action.

Caption: Hypothetical mechanism of this compound via Mtb cell wall disruption.

Experimental Protocols: Foundational Assays

The determination of the MIC value is a fundamental experiment in assessing the anti-mycobacterial activity of a compound. The following is a generalized protocol based on the microplate Alamar Blue assay (MABA), a common method used in tuberculosis research.

Protocol 1: Microplate Alamar Blue Assay (MABA) for MIC Determination

-

Preparation of Mycobacterial Culture:

-

Mycobacterium tuberculosis (e.g., H37Rv strain) is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

-

The culture is incubated at 37°C until it reaches a logarithmic growth phase.

-

The bacterial suspension is then diluted to a standardized turbidity.

-

-

Compound Preparation:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial two-fold dilutions of the stock solution are prepared in 96-well microplates using Middlebrook 7H9 broth.

-

-

Inoculation and Incubation:

-

The standardized bacterial suspension is added to each well of the microplate containing the diluted compound.

-

Control wells containing bacteria without the compound (positive control) and wells with broth only (negative control) are included.

-

The plates are sealed and incubated at 37°C for a defined period (typically 5-7 days).

-

-

Addition of Alamar Blue and Reading:

-

A solution of Alamar Blue reagent is added to each well.

-

The plates are re-incubated for 24 hours.

-

A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

-

Future Directions and Research Imperatives

The current body of research on this compound as a potential anti-tuberculosis agent is in its nascent stages. To fully understand its therapeutic potential, a dedicated and systematic research effort is required. The following workflow outlines a logical progression for future investigations.

Caption: Proposed research workflow for this compound development.

Key research questions that need to be addressed include:

-

What is the specific molecular target(s) of this compound in M. tuberculosis?

-

Does this compound act on the cell wall, or does it inhibit other essential processes such as DNA replication, protein synthesis, or cellular respiration?

-

What is the toxicity profile of this compound in vitro and in vivo?

-

Can the structure of this compound be modified to improve its efficacy and reduce potential toxicity?

Conclusion

This compound has emerged as a natural product with promising anti-mycobacterial activity. However, a significant gap exists in our understanding of its mechanism of action and specific therapeutic targets within Mycobacterium tuberculosis. The data presented in this guide, while limited, provides a foundation for future research. A concerted effort to investigate the molecular pharmacology of this compound is warranted and could potentially lead to the development of a novel class of anti-tuberculosis drugs.

References

Pharmacological Profile of Diterpenoids from Trigonostemon reidioides, with a Focus on Rediocide C

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current understanding of the pharmacological properties of diterpenoids isolated from the plant Trigonostemon reidioides (Kurz) Craib. While this document centers on the available data for Rediocide C, the scarcity of specific research on this compound necessitates the inclusion of data from its more extensively studied analogue, Rediocide A, and the crude extracts of the plant to provide a broader context of its potential biological activities.

Introduction

This compound is a daphnane (B1241135) diterpenoid isolated from the roots of Trigonostemon reidioides, a plant traditionally used in Southeast Asian medicine.[1][2] Diterpenoids from this genus are known for a range of biological activities, including insecticidal, acaricidal, cytotoxic, and antiviral properties.[3][4] this compound itself has demonstrated notable acaricidal and antimycobacterial activities.[5][] However, a detailed pharmacological profile, including its mechanism of action and effects on specific signaling pathways, remains largely uncharacterized. This guide synthesizes the available quantitative data and discusses the known biological effects and potential mechanisms of action based on studies of related compounds and extracts from Trigonostemon reidioides.

Quantitative Pharmacological Data

The available quantitative data for this compound is limited. To provide a comparative perspective, data for Rediocide A and the ethanolic extract of Trigonostemon reidioides are also presented.

| Compound/Extract | Assay | Target/Cell Line | Result | Unit |

| This compound | Acaricidal Activity | Dermatophagoides pteronyssinus | LC50 = 5.59 | µg/cm² |

| Antimycobacterial Activity | Mycobacterium tuberculosis | MIC = 3.84 | µM | |

| Rediocide A | NK Cell-Mediated Lysis | A549 cells | 3.58-fold increase | - |

| NK Cell-Mediated Lysis | H1299 cells | 1.26-fold increase | - | |

| Granzyme B Level | A549 cells | 48.01% increase | - | |

| Granzyme B Level | H1299 cells | 53.26% increase | - | |

| IFN-γ Level | A549 cells | 3.23-fold increase | - | |

| IFN-γ Level | H1299 cells | 6.77-fold increase | - | |

| CD155 Expression | A549 cells | 14.41% decrease | - | |

| CD155 Expression | H1299 cells | 11.66% decrease | - | |

| T. reidioides Ethanolic Extract | Cytotoxicity | Caco-2 cells | IC50 ≈ 0.2 | mg/mL |

Known Biological Activities and Mechanism of Action

Acaricidal Activity of this compound

This compound has demonstrated potent acaricidal activity against the common house dust mite, Dermatophagoides pteronyssinus, with a reported LC50 of 5.59 µg/cm².[5] The precise mechanism of this acaricidal action has not been elucidated.

Antimycobacterial Activity of this compound

In a screening of compounds from Trigonostemon reidioides, this compound was identified as one of the most active constituents against Mycobacterium tuberculosis, exhibiting a Minimum Inhibitory Concentration (MIC) of 3.84 µM.[5][] The molecular target and mechanism of this antimycobacterial effect are yet to be determined.

Anti-Cancer and Immunomodulatory Effects (Inferred from Rediocide A and Plant Extract)

While there is no specific data on the anti-cancer activity of this compound, studies on Rediocide A and the crude extract of Trigonostemon reidioides suggest potential in this area.

Rediocide A has been shown to enhance the tumor-killing ability of Natural Killer (NK) cells.[7][8][9] It achieves this by downregulating the expression of CD155 on non-small cell lung cancer cells (A549 and H1299).[7][8][9] The reduction in CD155, a ligand for the inhibitory receptor TIGIT on NK cells, leads to increased NK cell-mediated cytotoxicity.[7][8] This is accompanied by an increase in the secretion of Granzyme B and Interferon-gamma (IFN-γ), key effector molecules in the anti-tumor immune response.[7][8][9]

The ethanolic extract of Trigonostemon reidioides has been found to be cytotoxic to human colon adenocarcinoma Caco-2 cells, with an IC50 of approximately 0.2 mg/mL. This cytotoxic effect is associated with the induction of apoptosis and DNA damage, and evidence suggests the involvement of the Extracellular signal-regulated kinase (ERK) 1/2 signaling pathway.

Signaling Pathways

Direct evidence for the modulation of specific signaling pathways by this compound is not available. However, based on studies of the Trigonostemon reidioides extract and the general activities of daphnane diterpenoids, the following pathways are of interest for future investigation.

ERK1/2 Signaling Pathway

The ethanolic extract of Trigonostemon reidioides has been shown to induce the phosphorylation of ERK1/2 in Caco-2 cells, suggesting that this pathway may be involved in the cellular response to compounds from this plant. The ERK/MAPK cascade is a critical regulator of cell proliferation, differentiation, and apoptosis.[10][11][12]

Inferred Anti-inflammatory Signaling Pathways

Studies on the anti-inflammatory properties of the Trigonostemon reidioides extract and other daphnane diterpenoids suggest potential modulation of key inflammatory pathways such as NF-κB, PI3K/Akt, and MAPK.[13]

Experimental Protocols

Detailed experimental protocols specifically for this compound are not available in the cited literature. The following are generalized protocols based on the methodologies used in the studies of Trigonostemon reidioides extracts and related compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on a cell line.[14][15]

Acaricidal Activity Assay

This protocol outlines a method for determining the lethal concentration (LC50) of a compound against house dust mites.[16][17][18][19]

Conclusion and Future Directions

This compound, a daphnane diterpenoid from Trigonostemon reidioides, exhibits promising acaricidal and antimycobacterial activities. However, its broader pharmacological profile remains largely unexplored. Based on the activities of its analogue, Rediocide A, and the crude extract of its source plant, it is plausible that this compound may also possess immunomodulatory and cytotoxic properties.

Future research should focus on:

-

Comprehensive in vitro screening of this compound against a panel of cancer cell lines to determine its cytotoxic potential and IC50 values.

-

Investigation into the specific molecular targets and mechanisms of action for its acaricidal and antimycobacterial effects.

-

Studies to elucidate the effects of this compound on key signaling pathways, such as ERK/MAPK, NF-κB, and PI3K/Akt, in relevant cellular models.

-

In vivo studies to evaluate the efficacy and safety of this compound in animal models of relevant diseases.

A more thorough understanding of the pharmacological profile of this compound will be crucial for determining its potential as a lead compound for the development of new therapeutic agents.

References

- 1. A new cytotoxic daphnane diterpenoid, rediocide G, from Trigonostemon reidioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Daphnane-type diterpenes from genus Daphne and their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Daphnane-type diterpenes from genus Daphne and their anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAS:677277-98-4 | Manufacturer ChemFaces [chemfaces.com]

- 7. researchgate.net [researchgate.net]

- 8. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury [frontiersin.org]

- 13. Diterpenoid trigonoreidon B isolated from Trigonostemon reidioides alleviates inflammation in models of LPS-stimulated murine macrophages and inflammatory liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Evaluation of the in vitro acaricidal effect of five organic compounds on the cattle fever tick Rhipicephalus (Boophilus) microplus (Acari: Ixodidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro Acaricidal Activity of Selected Medicinal Plants Traditionally Used against Ticks in Eastern Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of Rediocide C and its related daphnane (B1241135) diterpenoid compounds isolated from Trigonostemon reidioides. The document summarizes their chemical structures, biological activities, and mechanisms of action, with a focus on quantitative data and detailed experimental methodologies.

Introduction

This compound is a naturally occurring daphnane diterpenoid isolated from the roots of Trigonostemon reidioides (Kurz) Craib, a plant belonging to the Euphorbiaceae family.[1][2] This family of compounds, which includes Rediocides A, B, D, E, F, and G, has garnered significant interest due to a wide range of potent biological activities, including acaricidal, insecticidal, antimycobacterial, and cytotoxic effects.[2][3][4][5] This guide aims to consolidate the current scientific knowledge on this compound and its analogs to support further research and drug development efforts.

Chemical Structures

This compound and its related compounds share a common daphnane core structure, a tricyclic diterpenoid skeleton. The structural diversity within this family arises from variations in the ester side chains and other functional group modifications.

Table 1: Chemical Structures of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Structural Features |

| This compound | C₄₆H₅₄O₁₃ | 814.91 | 677277-98-4 | Daphnane diterpenoid |

| Rediocide A | C₄₄H₅₈O₁₃ | 794.92 | 280565-85-7 | Daphnane diterpenoid |

| Rediocide B | - | - | - | Congener of Rediocide A |

| Rediocide D | - | - | - | Congener of Rediocide A |

| Rediocide E | - | - | - | Congener of Rediocide A |

| Rediocide F | - | - | - | Demethyl analog of this compound[2][3] |

| Rediocide G | - | - | - | Daphnane diterpenoid |

Note: Detailed structural diagrams and IUPAC names can be found in the cited literature.

Biological Activities and Quantitative Data

This compound and its congeners exhibit a range of biological activities. The following tables summarize the available quantitative data to facilitate comparison.

Table 2: Antimycobacterial Activity of Rediocide Compounds

| Compound | Target Organism | Assay | Activity Metric | Value | Reference |

| This compound | Mycobacterium tuberculosis H37Ra | Microplate Alamar Blue Assay (MABA) | MIC | 3.84 µM | [3][4] |

| Rediocide G | Mycobacterium tuberculosis H37Ra | Microplate Alamar Blue Assay (MABA) | MIC | 3.84 µM | [3] |

Table 3: Acaricidal and Insecticidal Activities of Rediocide Compounds

| Compound | Target Organism | Assay | Activity Metric | Value | Reference |

| This compound | Dermatophagoides pteronyssinus | Bioassay-guided fractionation | LC₅₀ | 5.59 µg/cm² | [2][3] |

| Rediocide A | Dermatophagoides pteronyssinus | Bioassay-guided fractionation | LC₅₀ | 0.78 µg/cm² | [2][3] |

| Rediocide A | Ctenocephalides felis (flea) | Artificial membrane feeding system | LD₉₀ | 0.25 ppm | |

| Rediocide B | Ctenocephalides felis (flea) | Artificial membrane feeding system | LD₉₀ | 0.25 ppm | |

| Rediocide D | Ctenocephalides felis (flea) | Artificial membrane feeding system | LD₉₀ | 0.5 ppm | |

| Rediocide E | Dermatophagoides pteronyssinus | Bioassay-guided fractionation | LC₅₀ | 0.92 µg/cm² | [2][3] |

| Rediocide F | Dermatophagoides pteronyssinus | Bioassay-guided fractionation | LC₅₀ | 2.53 µg/cm² | [2][3] |

Table 4: Immunomodulatory Activity of Rediocide A

| Activity | Cell Line | Treatment | Result | Reference |

| Enhancement of NK cell-mediated lysis | A549 | 100 nM Rediocide A | 3.58-fold increase | [6][7] |

| Enhancement of NK cell-mediated lysis | H1299 | 100 nM Rediocide A | 1.26-fold increase | [6][7] |

| Granzyme B level increase | A549 | 100 nM Rediocide A | 48.01% increase | [6][7] |

| Granzyme B level increase | H1299 | 100 nM Rediocide A | 53.26% increase | [6][7] |

| IFN-γ level increase | A549 | 100 nM Rediocide A | 3.23-fold increase | [6][7] |

| IFN-γ level increase | H1299 | 100 nM Rediocide A | 6.77-fold increase | [6][7] |

| CD155 expression downregulation | A549 | 100 nM Rediocide A | 14.41% decrease | [6][7] |

| CD155 expression downregulation | H1299 | 100 nM Rediocide A | 11.66% decrease | [6][7] |

Experimental Protocols

Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)

The antimycobacterial activity of this compound was determined using the Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Ra.[3][4]

-

Preparation of Inoculum: M. tuberculosis H37Ra was grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80. The culture was incubated at 37°C until it reached a McFarland turbidity of 1.0. The culture was then diluted to a final concentration of approximately 1 x 10⁵ CFU/mL.

-

Compound Preparation: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Serial two-fold dilutions were prepared in Middlebrook 7H9 broth in a 96-well microplate.

-

Incubation: 100 µL of the bacterial inoculum was added to each well containing the diluted compound. The plates were incubated at 37°C for 7 days.

-

Alamar Blue Addition: After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 were added to each well. The plates were re-incubated at 37°C for 24 hours.

-

MIC Determination: The minimum inhibitory concentration (MIC) was defined as the lowest concentration of the compound that prevented a color change of the Alamar Blue indicator from blue to pink.

Acaricidal Activity Assay

The acaricidal activity of this compound and related compounds against the house dust mite Dermatophagoides pteronyssinus was evaluated through a bioassay-guided fractionation approach.[2][3]

-

Test Arenas: Filter paper discs were treated with various concentrations of the test compounds dissolved in a suitable solvent. The solvent was allowed to evaporate completely.

-

Mite Introduction: A defined number of adult house dust mites were placed onto the treated filter paper discs.

-

Incubation: The test arenas were maintained at a controlled temperature and humidity for a specified period (e.g., 24 hours).

-

Mortality Assessment: The number of dead mites was counted under a microscope. Mites that were unable to move when prodded with a fine brush were considered dead.

-

LC₅₀ Calculation: The lethal concentration 50 (LC₅₀), the concentration of the compound that causes 50% mortality of the mites, was calculated using probit analysis.

NK Cell-Mediated Cytotoxicity Assay

The effect of Rediocide A on natural killer (NK) cell-mediated cytotoxicity was assessed using biophotonic and impedance assays.[6][7][8]

-

Cell Culture: Human non-small cell lung cancer (NSCLC) cell lines (A549 and H1299) and primary human NK cells were used.

-

Co-culture: NK cells were co-cultured with the tumor cells at various effector-to-target ratios.

-

Treatment: The co-cultures were treated with different concentrations of Rediocide A (e.g., 10 and 100 nM) or vehicle control (DMSO) for 24 hours.

-

Cytotoxicity Measurement:

-

Biophotonic Assay: Tumor cells expressing luciferase were used. The luminescence signal, which is proportional to the number of viable tumor cells, was measured.

-

Impedance Assay: The electrical impedance of the cell monolayer was measured in real-time. A decrease in impedance correlates with tumor cell death.

-

-

Data Analysis: The percentage of specific lysis was calculated based on the reduction in signal (luminescence or impedance) in the presence of NK cells and the test compound compared to controls.

Signaling Pathways and Mechanisms of Action

Immunomodulatory Mechanism of Rediocide A

Rediocide A has been shown to enhance the anti-tumor activity of natural killer (NK) cells by modulating the expression of the immune checkpoint molecule CD155 (also known as the poliovirus receptor) on cancer cells.[6][7][8] CD155 on tumor cells can interact with the activating receptor DNAM-1 and the inhibitory receptor TIGIT on NK cells. By downregulating CD155 expression on tumor cells, Rediocide A is believed to reduce the inhibitory signaling through TIGIT, thereby promoting NK cell activation and cytotoxicity. This is supported by increased levels of granzyme B and interferon-gamma (IFN-γ) secretion by NK cells upon treatment with Rediocide A.[6][7]

Caption: Rediocide A enhances NK cell cytotoxicity by downregulating CD155.

Activation of Protein Kinase C by Rediocide A

Preliminary studies have also suggested that Rediocide A can activate conventional protein kinase C (PKC). The detailed downstream effects of this activation in the context of its various biological activities are still under investigation.

Structure-Activity Relationship (SAR)

A preliminary analysis of the available data suggests some initial structure-activity relationships among the Rediocide compounds.

-

Acaricidal Activity: Rediocide A (LC₅₀ = 0.78 µg/cm²) is significantly more potent than this compound (LC₅₀ = 5.59 µg/cm²) and Rediocide F (LC₅₀ = 2.53 µg/cm²). Since Rediocide F is a demethyl analog of this compound, this suggests that the methylation pattern can influence acaricidal potency.[2][3]

-

Insecticidal Activity: Rediocides A and B (LD₉₀ = 0.25 ppm) are more potent insecticides against Ctenocephalides felis than Rediocide D (LD₉₀ = 0.5 ppm). This indicates that subtle structural variations among the congeners can lead to differences in insecticidal efficacy.

-

General Daphnane Diterpenoid SAR: For daphnane-type diterpenoids in general, the presence and nature of orthoester groups and side chains are crucial for their cytotoxic activities.[1] Further studies are needed to establish a detailed SAR for the various biological activities of the Rediocide family.

Conclusion

This compound and its related compounds represent a promising class of natural products with diverse and potent biological activities. This guide has summarized the current knowledge on their chemistry, biological effects, and mechanisms of action. The provided quantitative data and experimental protocols offer a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Further investigation is warranted to fully elucidate the therapeutic potential of these compounds, particularly regarding the detailed mechanism of action of this compound and a comprehensive structure-activity relationship analysis for the entire Rediocide family.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Rediocide-Protein Interactions: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products are a rich source of therapeutic agents, with complex structures that can interact with a variety of biological targets. Rediocides, a class of diterpenoids isolated from Trigonostemon reidioides, have garnered interest for their potent biological activities. While the user specified "Rediocide C," publicly available scientific literature extensively documents the bioactivities and potential protein targets of its analogue, "Rediocide A." Information regarding this compound is sparse, preventing a detailed in silico analysis. Therefore, this guide will focus on the established targets of Rediocide A as a practical case study to demonstrate the principles and methodologies of in silico protein binding modeling. The workflows and techniques described herein are broadly applicable and can be adapted for this compound or other small molecules as more data becomes available.

Rediocide A has been identified as a modulator of key signaling pathways involved in cancer immunology and cellular regulation. Notably, it has been shown to overcome tumor immuno-resistance by down-regulating the expression of CD155 (also known as the Poliovirus Receptor, PVR)[1][2][3][4]. Additionally, Rediocide A can induce G-protein-coupled receptor (GPCR) desensitization through the activation of conventional protein kinase C (PKC). These findings identify CD155 and PKC as primary targets for investigating the molecular mechanisms of Rediocide A through computational modeling.

This technical guide provides a comprehensive overview of the core in silico methodologies used to predict and analyze the binding of Rediocide A to its protein targets. It offers detailed protocols for molecular docking and molecular dynamics simulations, guidelines for data interpretation, and mandatory visualizations to illustrate complex biological and computational workflows.

Target Identification and Structural Preparation

The foundation of any in silico binding study is the accurate three-dimensional representation of both the small molecule (ligand) and the protein (receptor).

Ligand Preparation: Rediocide A

Experimental Protocol:

-

Obtain 2D Structure: The 2D structure of Rediocide A can be obtained from chemical databases such as PubChem (CID 44575544) in formats like SMILES or SDF.

-

3D Structure Generation: Use a molecular modeling software (e.g., Avogadro, ChemDraw, MarvinSketch) to convert the 2D structure into a 3D conformation.

-

Energy Minimization: The initial 3D structure is typically not in its lowest energy state. Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a stable, low-energy conformer. This can be done using software like Avogadro, or more robustly with scripts in AmberTools (antechamber and parmchk2).

-

File Format Conversion: Save the final 3D structure in a format compatible with docking software, such as .pdbqt for AutoDock Vina or .mol2 for other programs.

Receptor Preparation: CD155 and Protein Kinase C

Crystal structures of the target proteins are available in the Protein Data Bank (PDB). Selecting the appropriate structure is crucial for a successful docking study.

Experimental Protocol:

-

Structure Retrieval: Download the 3D crystal structures of the target proteins from the RCSB PDB database.

-

For CD155: PDB ID 3UDW provides the structure of the D1 domain of CD155 in complex with its ligand TIGIT[2]. This is a suitable starting point for identifying the binding site.

-

For Protein Kinase C: PKC exists in various isoforms. PDB ID 3IW4 represents the crystal structure of PKC alpha's kinase domain in complex with an inhibitor, which is ideal for docking studies targeting the active site.

-

-

Protein Cleaning: The downloaded PDB files often contain non-essential molecules such as water, co-factors, and other ligands.

-

Remove all water molecules.

-

Remove any co-crystallized ligands and ions that are not relevant to the intended binding site.

-

Handle multiple chains: If the biological unit is a monomer, select the chain with the best resolution and completeness. For this guide, we will consider the monomeric forms.

-

-

Adding Hydrogens and Assigning Charges: PDB files usually lack hydrogen atoms. Use software like AutoDockTools, Chimera, or Maestro to add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges).

-

Defining the Binding Site: The binding site for the docking simulation must be defined. This is typically a grid box encompassing the active site or a known interaction interface.

-

For PKC (3IW4), the binding site can be defined based on the location of the co-crystallized inhibitor.

-

For CD155, as direct binding of Rediocide A is not characterized, the binding site can be predicted using site-finding algorithms (e.g., based on pocket geometry) or by targeting the interaction interface with its known binding partners like TIGIT.

-

-

Receptor File Preparation: Save the prepared receptor structure in the appropriate format for the docking software (e.g., .pdbqt for AutoDock Vina).

In Silico Modeling Methodologies

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.

Experimental Protocol (using AutoDock Vina):

-

Prepare Input Files:

-

Prepared Rediocide A ligand file (ligand.pdbqt).

-

Prepared protein receptor file (receptor.pdbqt).

-

A configuration file (conf.txt) specifying the file paths and the coordinates and dimensions of the binding box.

-

-

Run Docking Simulation: Execute the docking simulation from the command line: vina --config conf.txt --log log.txt.

-

Analyze Results:

-

The output file will contain several predicted binding poses for Rediocide A, ranked by their binding affinity scores (in kcal/mol).

-

Visualize the top-ranked poses in complex with the protein using software like PyMOL or Chimera.

-

Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between Rediocide A and the amino acid residues of the protein's binding pocket.

-

Molecular Dynamics (MD) Simulation

MD simulations provide a detailed view of the dynamic behavior of the protein-ligand complex over time, allowing for an assessment of its stability and a more refined calculation of binding energy.

Experimental Protocol (using GROMACS):

-

System Preparation:

-

Topology Generation: Generate the topology file for Rediocide A using a force field server (e.g., SwissParam or CGenFF). The protein topology will be generated using GROMACS tools (e.g., pdb2gmx) with a suitable force field like AMBER or CHARMM.

-

Complex Formation: Combine the coordinates of the best-docked pose of Rediocide A with the protein structure.

-

-

Solvation and Ionization:

-

Create a simulation box (e.g., cubic or dodecahedron) around the complex.

-

Solvate the box with a chosen water model (e.g., TIP3P or SPC/E).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.

-

-

Energy Minimization: Perform a steep descent energy minimization of the entire system to remove steric clashes.

-

Equilibration:

-

NVT Equilibration: Equilibrate the system at a constant Number of particles, Volume, and Temperature (NVT) to stabilize the temperature.

-

NPT Equilibration: Equilibrate the system at a constant Number of particles, Pressure, and Temperature (NPT) to stabilize the pressure and density.

-

-

Production MD Run: Run the production MD simulation for a desired length of time (e.g., 100 ns).

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein backbone and the ligand to assess the stability of the complex.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

-

Interaction Analysis: Analyze the persistence of hydrogen bonds and other interactions over the simulation time.

-

Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy of the complex.

-

Data Presentation

Quantitative data from in silico modeling should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Molecular Docking Results for Rediocide A

| Target Protein | PDB ID | Binding Site Location | Top Pose Binding Affinity (kcal/mol) | Key Interacting Residues |

| CD155 (D1 Domain) | 3UDW | TIGIT Interface | -8.5 | Tyr60, Gln64, Ser105 |

| Protein Kinase Cα | 3IW4 | ATP-binding Site | -9.2 | Val234, Leu348, Asp358 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: MD Simulation and Binding Free Energy Analysis (100 ns)

| Complex | Average RMSD (Protein Backbone, nm) | Average RMSD (Ligand, nm) | Binding Free Energy (MM/PBSA, kJ/mol) | Key Contributions to Binding Energy |

| Rediocide A - CD155 | 0.25 ± 0.03 | 0.12 ± 0.02 | -110.5 ± 12.3 | van der Waals, Electrostatic |

| Rediocide A - PKCα | 0.21 ± 0.02 | 0.10 ± 0.01 | -135.8 ± 15.1 | van der Waals, Electrostatic |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and biological pathways. The following diagrams are generated using the Graphviz DOT language.

References

- 1. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. Rebaudioside A (13CD2) | C44H70O23 | CID 169446109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Rediocide A | C44H58O13 | CID 44575544 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Effect of Rediocide C on the Cell Wall of Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents with unique mechanisms of action. The intricate and essential cell wall of Mtb, particularly its mycolic acid layer, remains a prime target for drug development. Rediocide C, a complex diterpenoid isolated from Trigonostemon reidioides, has demonstrated potent antimycobacterial activity. This technical guide provides a comprehensive overview of the potential effects of this compound on the Mtb cell wall. While direct experimental evidence elucidating the precise mechanism is still emerging, this document synthesizes current knowledge on Mtb cell wall biosynthesis and the known activity of this compound to propose a hypothesized mode of action. This guide also includes detailed experimental protocols for researchers investigating the antimycobacterial properties of novel compounds and presents quantitative data in a clear, comparative format.

Introduction: The formidable Barrier of the Mycobacterium tuberculosis Cell Wall

The cell wall of Mycobacterium tuberculosis is a complex and unique structure that is critical for the bacterium's survival, virulence, and intrinsic resistance to many antibiotics[1][2][3]. It is a thick, waxy, and highly impermeable barrier composed of several distinct layers. The primary components include peptidoglycan, arabinogalactan, and a thick outer layer of mycolic acids[1][3][4]. This mycolic acid layer, composed of very-long-chain fatty acids, is a hallmark of mycobacteria and is covalently linked to the arabinogalactan[1][4]. This entire structure is often referred to as the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex[5].

The biosynthesis and transport of these cell wall components involve numerous enzymatic steps, many of which are essential for the bacterium's viability and have been successfully targeted by existing anti-tubercular drugs[6][7][8]. Therefore, the Mtb cell wall represents a rich source of potential targets for novel antimicrobial agents.

This compound: A Potent Antimycobacterial Diterpenoid

This compound is a daphnane (B1241135) diterpenoid isolated from the plant Trigonostemon reidioides (Kurz) Craib[9]. It has demonstrated significant in vitro activity against Mycobacterium tuberculosis.

Chemical Structure

-

Molecular Formula: C₄₆H₅₄O₁₃[10]

-

Structure: this compound possesses a complex polycyclic structure characteristic of daphnane diterpenoids.

Quantitative Antimycobacterial Activity

The antimycobacterial efficacy of this compound has been quantified, demonstrating its potential as a lead compound for drug development. The following table summarizes the available quantitative data.

| Compound | Target Organism | MIC (µM) | Reference |

| This compound | Mycobacterium tuberculosis | 3.84 | [9] |

| Rediocide G | Mycobacterium tuberculosis | 3.84 | [9] |

Hypothesized Mechanism of Action: Disruption of the Mycolic Acid Pathway

While the precise molecular target of this compound within the Mtb cell wall has not been experimentally determined, its complex lipophilic structure suggests a potential interaction with the biosynthesis or transport of mycolic acids. This section outlines a hypothesized mechanism of action based on the known vulnerabilities of the mycolic acid pathway.

The biosynthesis of mycolic acids is a multi-step process involving several key enzyme systems, including fatty acid synthase-I (FAS-I), fatty acid synthase-II (FAS-II), and the polyketide synthase Pks13[4][6][11]. The final step involves the transport of mycolic acids to the cell envelope and their attachment to arabinogalactan[3][4][11].

It is plausible that this compound, owing to its chemical nature, could interfere with one or more stages of this intricate process. Potential targets include:

-